![molecular formula C27H32N4O3 B2913747 2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-66-8](/img/structure/B2913747.png)
2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a chemical compound . It is available for purchase from certain chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 335.4 g/mol . Other properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .Scientific Research Applications
Antimicrobial Activity
SMR000627172: has been investigated for its antimicrobial potential. A study synthesized a series of novel derivatives, including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These compounds displayed significant antibacterial and antifungal activity . The docking simulations further revealed interactions with oxidoreductase enzymes, supporting their inhibitory potency.
Anticancer Properties
Coumarin derivatives, like SMR000627172 , have been explored for their potential as anticancer agents. Although specific studies on this compound are limited, the inclusion of a piperazine moiety (as seen in this compound) has occasionally led to unexpected improvements in bioactivity . Further research could explore its effects on cancer cell lines.
Anti-HIV Activity
While no direct evidence exists for SMR000627172 , coumarin-based compounds have demonstrated anti-HIV properties. The piperazine moiety may contribute to enhancing bioactivity, making it an interesting avenue for investigation .
Anticoagulant Potential
Although not directly studied for anticoagulant effects, coumarins in general have been associated with anticoagulant properties. Further research could explore whether SMR000627172 exhibits similar effects .
Antioxidant and Anti-inflammatory Activity
Coumarins often possess antioxidant and anti-inflammatory properties. While specific data on SMR000627172 is lacking, its structural features suggest potential in these areas .
Drug Discovery and Medicinal Chemistry
The piperazine moiety, combined with the chromenone scaffold, makes SMR000627172 an interesting candidate for drug discovery. Medicinal chemists may explore modifications to enhance its bioactivity or selectivity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as inflammation and apoptosis .
Pharmacokinetics
Similar compounds have shown moderate solubility and high gastrointestinal absorption . These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation.
properties
IUPAC Name |
2-[3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-3-29(4-2)25(32)20-31-19-23(22-12-8-9-13-24(22)31)26(33)27(34)30-16-14-28(15-17-30)18-21-10-6-5-7-11-21/h5-13,19H,3-4,14-18,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIECMUSLHIVYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.